![molecular formula C15H13NO4 B14218991 N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide CAS No. 825633-27-0](/img/structure/B14218991.png)
N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a pyran ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base to yield the desired compound. The reaction conditions often include temperatures ranging from 60°C to 80°C and reaction times of 4 to 6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)acetamide
- 4-Acetamidoacetophenone
- N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide is unique due to its fused pyran-acetamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
825633-27-0 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[6-(4-acetylphenyl)-2-oxopyran-3-yl]acetamide |
InChI |
InChI=1S/C15H13NO4/c1-9(17)11-3-5-12(6-4-11)14-8-7-13(15(19)20-14)16-10(2)18/h3-8H,1-2H3,(H,16,18) |
InChI Key |
MJYKBPCYFDXAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


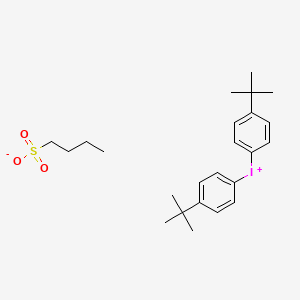
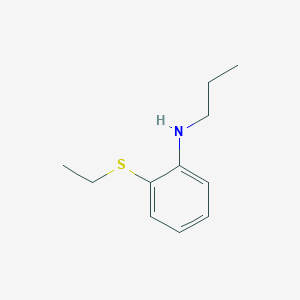
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
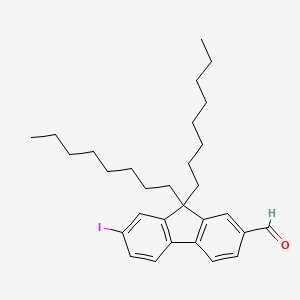
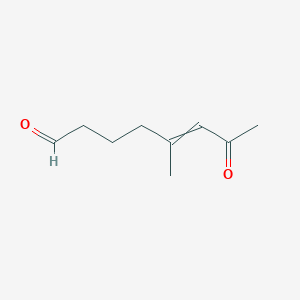
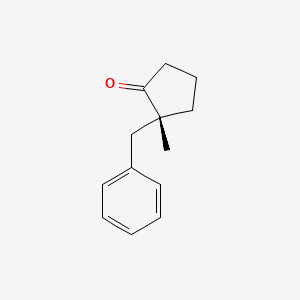
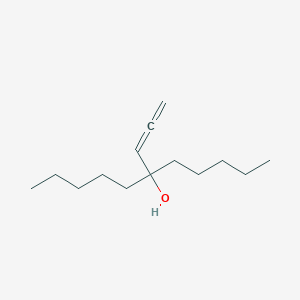
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
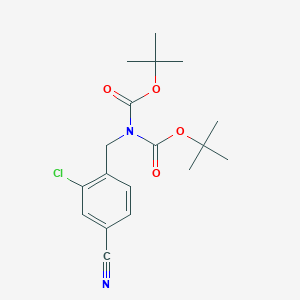
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
